![molecular formula C12H13N5O B14585988 N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-08-5](/img/structure/B14585988.png)
N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- is a complex organic compound characterized by its unique structure, which includes a urea derivative, a pyridine ring, and a pyrimidine ring. This compound is of significant interest due to its diverse chemical and biological properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method . This method is environmentally friendly and avoids the use of organic co-solvents. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this approach is less environmentally friendly due to the use of phosgene .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. The use of palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate allows for the synthesis of unsymmetrical N,N’-di- and N,N,N’-trisubstituted ureas in one pot . This method is tolerant of a wide range of functional groups and is suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly occurring in aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.
Wirkmechanismus
The mechanism of action of Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- include other N-substituted ureas and thioureas, such as:
- N-phenyl-N’-[4-pyridyl]urea
- N-(3-fluorophenyl)-N’-[2-thiazolyl]urea
- N-(3-chlorophenyl)-N’-[2-furfuryl]urea
Uniqueness
What sets Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- apart from similar compounds is its specific combination of a pyridine ring and a pyrimidine ring, which imparts unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
61310-08-5 |
|---|---|
Molekularformel |
C12H13N5O |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-ethyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C12H13N5O/c1-2-14-12(18)17-10-5-8-15-11(16-10)9-3-6-13-7-4-9/h3-8H,2H2,1H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
ATGVVYDHVDFRIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




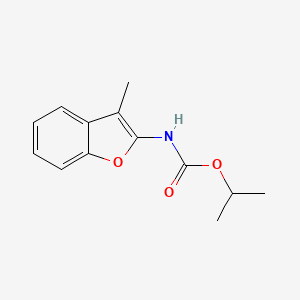
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
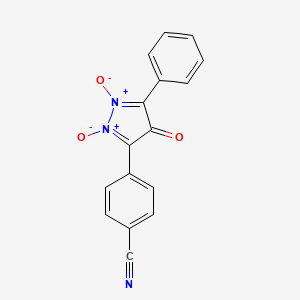
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
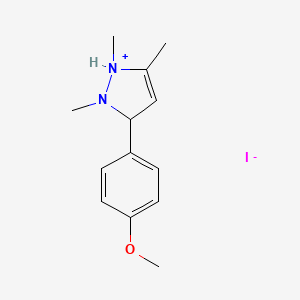
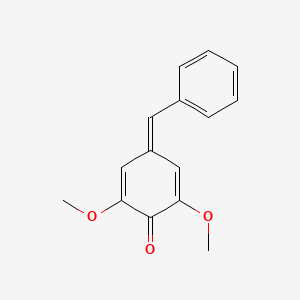
![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
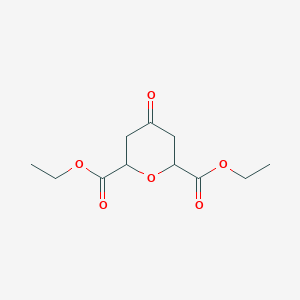
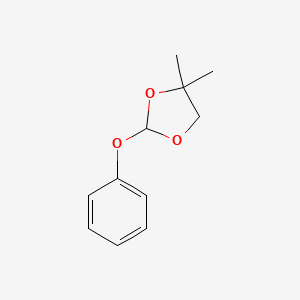
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
